molecular formula C14H22N2O2 B6779369 N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide

N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide

Cat. No.: B6779369
M. Wt: 250.34 g/mol
InChI Key: NTCDZDYVBIVMHV-NWDGAFQWSA-N
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Description

N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[35]nonane-8-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c17-13(15-12-8-11(12)10-2-3-10)16-6-7-18-14(9-16)4-1-5-14/h10-12H,1-9H2,(H,15,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCDZDYVBIVMHV-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CCO2)C(=O)NC3CC3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)CN(CCO2)C(=O)N[C@@H]3C[C@H]3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines, followed by further transformations to achieve the desired spirocyclic structure . Another approach involves the regioselective ring expansion of spirocyclopropanes with stabilized sulfonium ylides, yielding the spirocyclic core with high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the spirocyclic core.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic oxetanes, while reduction can produce reduced analogs with modified functional groups.

Scientific Research Applications

N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating endocannabinoid signaling pathways . This interaction is facilitated by the compound’s spirocyclic structure, which enhances its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R,2S)-2-cyclopropylcyclopropyl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide is unique due to its specific spirocyclic configuration and the presence of cyclopropyl groups, which confer distinct chemical and biological properties. Its ability to inhibit FAAH with high potency and selectivity sets it apart from other spirocyclic compounds .

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